molecular formula C9H16N6 B1619246 Cyclohexylmelamine CAS No. 5606-25-7

Cyclohexylmelamine

Cat. No. B1619246
CAS RN: 5606-25-7
M. Wt: 208.26 g/mol
InChI Key: FHEJGRHXJIQFRP-UHFFFAOYSA-N
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Description

Cyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although like many amines, samples are often colored due to contaminants . It has a strong, fishy, amine-like odor .


Synthesis Analysis

Cyclohexylamine is produced by two main routes. The primary method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . It can also be prepared by the alkylation of ammonia using cyclohexanol . A one-step synthesis of cyclohexylamine from benzene, hydroxylamine, and hydrogen under mild conditions has been studied .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine is C6H13N . It contains a total of 20 bonds. There are 7 non-H bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

The oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime .


Physical And Chemical Properties Analysis

Cyclohexylamine is a clear to yellowish liquid with a strong, fishy, amine-like odor . It has a molecular weight of 99.2 . It has a boiling point of 274°F and a melting point of 0.1°F . It is miscible with water and very soluble in ethanol . It has a vapor pressure of 11 mmHg .

Scientific Research Applications

  • Toxicology and Risk Assessment : Melamine, a structural analog of Cyclohexylmelamine, is primarily found in food and feed from its legal use in food contact materials, as a trace contaminant in nitrogen supplements for animal feeds, and as a metabolite of the pesticide cyromazine. Its toxicity involves the formation of crystals in renal tubules, potentially leading to acute kidney failure. Co-exposure with cyanuric acid shows higher toxicity than exposure to either compound alone. This research highlights the risks associated with melamine and its analogs in animal and human health (Dorne et al., 2013).

  • Environmental Impact : Studies on the transformation of melamine in aquatic animals have shown that melamine from water can be rapidly absorbed by aquatic animals. This absorption leads to the formation of ammeline, ammelide, and cyanuric acid due to the graded deamination of melamine, providing insights into the environmental impact and transformation of melamine and its derivatives (Yin-min, 2014).

  • Medical Applications of Cyclam Complexes : Cyclams, which include structures like Cyclohexylmelamine, are of medical interest due to their ability to bind to a wide range of metal ions. They have potential applications in AIDS treatment, stem cell mobilization, and diagnosis and therapy using radionuclides. Understanding the mechanism of metal complexation and the stability of metal cyclams is vital for designing novel cyclam derivatives for medical use (Liang & Sadler, 2004).

  • Exposure in Household Products : Melamine and its derivatives, including structures similar to Cyclohexylmelamine, are extensively used in household products. Studies have investigated their presence in human urine, indicating exposure from daily use items like furniture, dinnerware, and food utensils (Zhu & Kannan, 2019).

  • Use in Wood Adhesives : A renewable plant polymer adhesive has been developed using a crosslinker related to Cyclohexylmelamine. This adhesive shows effective crosslinking for wood-to-wood bonding, emphasizing the potential of Cyclohexylmelamine analogs in creating environmentally friendly adhesives (Imam et al., 2001).

Safety And Hazards

Cyclohexylamine is a flammable liquid and vapor . It is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility .

properties

IUPAC Name

2-N-cyclohexyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H5,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEJGRHXJIQFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971431
Record name N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmelamine

CAS RN

5606-25-7
Record name N2-Cyclohexyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6-triamine, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-Cyclohexyl-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was warmed with stirring and allowed to react at a reflux temperature for 1 hour. Further, an aqueous solution of 12 g of sodium hydroxide in 40 mL of water was dropwise added thereto over 1 hour and the mixture was aged for 1 hour. To the reaction mixture thus obtained was added 200 mL of toluene, and the resulting mixture was cooled down to room temperature. The crystals obtained were collected by filtration, washed with 100 mL of toluene and then with 100 mL of water, followed by drying under reduced pressure to obtain 17.9 g (yield 86%) of the titled compound. Melting point: 151° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine which is an intermediate product synthesized in the Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was heated while stirring, followed by being reated for 1 hour at reflux temperature. Subsequently, the reaction mixture was added with 40 mL of aqueous solution containing 12 g of sodium hydroxide over 1 hour, followed by aging for 1 hour. Into a reaction mixture obtained, 200 mL of toluene was added, followed by being cooled to room temperature. A crystalline obtained was filtered, followed by washing in order with 100 mL of toluene, and then 100 mL of water, and drying at reduced pressure to obtain 17.9 g (a yield of 86%) of the above-identified compound. Melting point: 151° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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